molecular formula C12H13N3O4 B13684887 5-Amino-2-butyl-6-nitroisoindoline-1,3-dione

5-Amino-2-butyl-6-nitroisoindoline-1,3-dione

Cat. No.: B13684887
M. Wt: 263.25 g/mol
InChI Key: FEKFIVKKDPTOQU-UHFFFAOYSA-N
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Description

5-Amino-2-butyl-6-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with amino, butyl, and nitro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-butyl-6-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve solventless conditions to promote green chemistry principles. These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-butyl-6-nitroisoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Amino-2-butyl-6-aminoisoindoline-1,3-dione .

Scientific Research Applications

5-Amino-2-butyl-6-nitroisoindoline-1,3-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the butyl group differentiates it from other similar compounds and may influence its interaction with molecular targets and its overall chemical behavior .

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

5-amino-2-butyl-6-nitroisoindole-1,3-dione

InChI

InChI=1S/C12H13N3O4/c1-2-3-4-14-11(16)7-5-9(13)10(15(18)19)6-8(7)12(14)17/h5-6H,2-4,13H2,1H3

InChI Key

FEKFIVKKDPTOQU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N

Origin of Product

United States

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